



Application Note: Kinetic Analysis of Barium Nitrate Thermal Decomposition using Thermogravimetric Analysis (TGA)

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Compound of Interest					
Compound Name:	Barium nitrate				
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermogravimetric Analysis (TGA) is a powerful technique for characterizing the thermal stability and decomposition kinetics of materials. **Barium nitrate** (Ba(NO₃)₂) is a common oxidizer in various applications, including pyrotechnics and the synthesis of advanced materials like barium titanate (BaTiO₃). Understanding its decomposition behavior is crucial for safety, process optimization, and quality control. This application note provides a detailed protocol for analyzing the thermal decomposition kinetics of **barium nitrate** using TGA, summarizing key kinetic parameters and outlining the analytical workflow.

The thermal decomposition of **barium nitrate** primarily yields barium oxide (BaO), nitrogen dioxide (NO₂), and oxygen (O₂)[1]. The overall reaction is:

$$2Ba(NO_3)_2(s) \rightarrow 2BaO(s) + 4NO_2(g) + O_2(g)[1]$$

The decomposition process is endothermic and occurs in a single stage, typically in the temperature range of 550°C to 725°C[2][3]. The presence of catalysts, such as certain metal oxides, can significantly influence the decomposition temperature and kinetics[4][5].

Experimental Protocols

Methodological & Application



This section details a generalized protocol for conducting TGA on **barium nitrate**, based on common methodologies reported in the literature[4][5][6][7][8].

1. Apparatus and Materials

- Thermogravimetric Analyzer: A TGA instrument capable of precise temperature and mass control (e.g., Perkin-Elmer TGS-2 or similar)[4][5].
- Gas Supply: High-purity nitrogen (or other inert gas) with flow control.
- Crucibles: Alumina or platinum crucibles (170 μL or as appropriate)[9].
- Analytical Balance: For accurate sample weighing.
- Sample: High-purity, anhydrous **barium nitrate** (e.g., AnalaR grade)[4].
- Optional: Metal oxide catalysts (e.g., TiO₂, CuO, Cr₂O₃) for comparative studies[5].

2. Sample Preparation

- Drying: Dry the barium nitrate sample in an oven at 120°C to remove any adsorbed moisture, which could interfere with mass loss measurements. Note: Pure barium nitrate decomposition occurs at much higher temperatures, above 530°C[3].
- Sieving: Sieve the dried sample to obtain a uniform particle size, for example, between 53-63 microns[5]. This ensures better reproducibility by minimizing the effects of particle size on decomposition kinetics.
- Mixtures (Optional): For studying catalytic effects, mix **barium nitrate** with a metal oxide in a specific mass ratio (e.g., 4:1)[5]. Ensure homogenous mixing.
- 3. Instrument Setup and Experimental Procedure
- Power On & Initialization: Turn on the TGA instrument, computer, and gas supply. Allow the instrument to stabilize.
- Gas Flow: Set the purge gas to dynamic nitrogen at a constant flow rate, typically 20-40 mL/min[5][9].



- Tare Crucible: Place an empty, clean crucible on the TGA balance and tare it.
- Sample Loading: Accurately weigh approximately 5-10 mg of the prepared sample into the tared crucible[5][6]. Record the exact mass.
- Thermal Program: Program the instrument with the desired heating profile. A typical dynamic scan involves heating the sample from ambient temperature to around 800-900°C at a constant heating rate (e.g., 10 or 20 K/min)[5][9][10]. To perform detailed kinetic analysis, it is recommended to run the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 K/min) [9].
- Run Experiment: Start the experiment. The instrument will record the sample mass as a function of temperature.
- Blank Run: After the sample runs, perform a blank run with an empty crucible using the same thermal program to correct for buoyancy effects[9].

Data Presentation: Kinetic Parameters

The decomposition kinetics of **barium nitrate** can be influenced by various factors, including the presence of metal oxides. The following table summarizes kinetic data derived from the literature. The decomposition of pure **barium nitrate** is generally found to follow first-order kinetics[5].



Material/Mix ture	Heating Rate (°C/min)	Activation Energy (Ea)	Order of Reaction (n)	Kinetic Analysis Method	Notes
Barium Nitrate	20	-	~1	Freeman- Carroll, Horowitz- Metzger	The final residue is barium oxide[5].
Barium Nitrate + CuO	20	Lowered	1	Freeman- Carroll, Horowitz- Metzger	CuO lowered the activation energy[5].
Barium Nitrate + Cr₂O₃	20	Markedly Increased	1	Freeman- Carroll, Horowitz- Metzger	Procedural decomposition temperature lowered to 733 K from ~823 K[5].
Barium Nitrate + TiO2	20	Markedly Increased	1	Freeman- Carroll, Horowitz- Metzger	Explained by a tendency for compound formation (e.g., BaTiO ₃) [3][5].

Note: Specific values for activation energy are not consistently reported in the provided abstracts, but the relative effects of catalysts are noted.

Data Analysis and Visualization

The data obtained from the TGA is a plot of mass versus temperature (TG curve). The first derivative of this curve (DTG curve) shows the rate of mass loss and helps identify the peak decomposition temperature. Kinetic parameters like activation energy (Ea) and the pre-exponential factor (A) are calculated from the TG data using various mathematical models.



Kinetic Analysis Models:

- Coats-Redfern: An integral method used for analyzing non-isothermal TGA data[4].
- Freeman-Carroll: A differential method for determining kinetic parameters[5][11].
- Horowitz-Metzger: An integral method that is also widely used[5][11].

Modern thermal analysis software often includes packages for performing these kinetic calculations automatically.

Diagrams

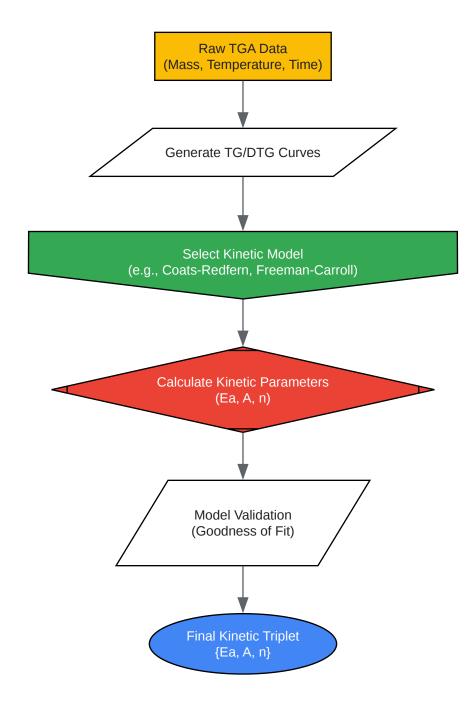
The following diagrams illustrate the experimental and analytical workflows.



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Caption: Experimental workflow for TGA of **barium nitrate**.





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Caption: Logical workflow for kinetic analysis of TGA data.

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